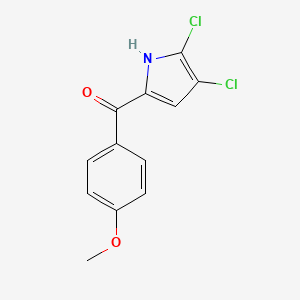
Tetrapropyldiboroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropyldiboroxane is an organoboron compound characterized by the presence of boron and oxygen atoms in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapropyldiboroxane can be synthesized through the reaction of boron trichloride with propyl alcohol under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Boron trichloride is introduced to a reaction vessel containing propyl alcohol.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, under an inert atmosphere to prevent oxidation.
Product Isolation: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropyldiboroxane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boron oxides.
Reduction: Can be reduced to form boron hydrides.
Substitution: Undergoes substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen gas under elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Boron oxides and propyl alcohol.
Reduction: Boron hydrides and propyl derivatives.
Substitution: Halogenated boron compounds and corresponding by-products.
Aplicaciones Científicas De Investigación
Tetrapropyldiboroxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of tetrapropyldiboroxane involves its interaction with molecular targets through the formation of boron-oxygen bonds. These interactions can lead to the stabilization of reactive intermediates in organic synthesis or the delivery of therapeutic agents in medical applications. The pathways involved often include the coordination of boron atoms with electron-rich sites on target molecules.
Comparación Con Compuestos Similares
Triethylborane: Another organoboron compound with similar reactivity but different alkyl groups.
Tetramethylborate: Contains methyl groups instead of propyl groups, leading to different physical and chemical properties.
Dibutylboron trifluoride: A boron compound with butyl groups and a trifluoride moiety, used in different applications.
Uniqueness: Tetrapropyldiboroxane is unique due to its specific alkyl group configuration, which imparts distinct reactivity and stability compared to other boron compounds. Its ability to form stable complexes and undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
52102-14-4 |
|---|---|
Fórmula molecular |
C12H28B2O |
Peso molecular |
210.0 g/mol |
Nombre IUPAC |
dipropylboranyloxy(dipropyl)borane |
InChI |
InChI=1S/C12H28B2O/c1-5-9-13(10-6-2)15-14(11-7-3)12-8-4/h5-12H2,1-4H3 |
Clave InChI |
HOGOJKTVPXUBJC-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)OB(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


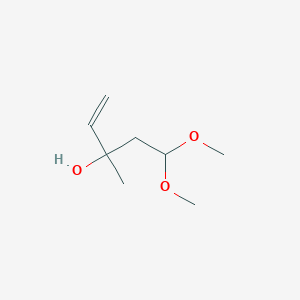


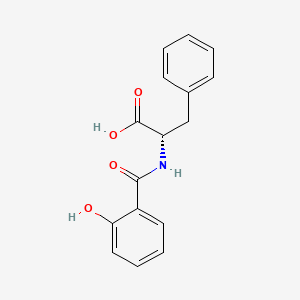

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
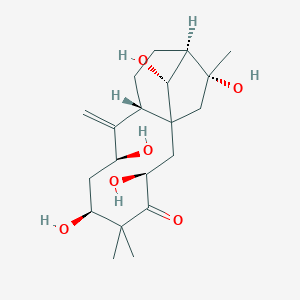
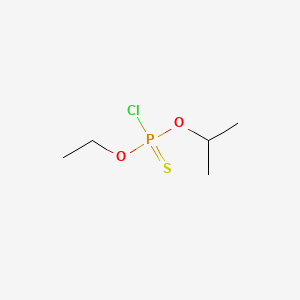
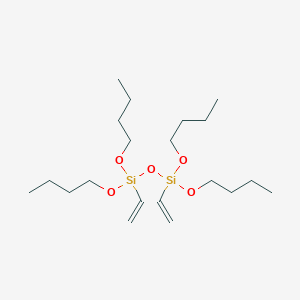



![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
